KKU-M156 Cholangiocarcinoma Selectivity vs. Loureirin B: 3.0-Fold Higher Potency with 1.6-Fold Higher Selective Index
In the only published head-to-head comparison from Prommee et al. (2022), eucomol demonstrated 3.0-fold greater potency against the cholangiocarcinoma cell line KKU-M156 (IC₅₀ = 7.12 ± 0.56 µg/mL) compared with the comparator Loureirin B (IC₅₀ = 21.26 ± 3.17 µg/mL), while displaying comparable potency against the hepatocarcinoma line HepG2 (eucomol IC₅₀ = 25.76 ± 1.56 µg/mL vs. Loureirin B IC₅₀ = 20.02 ± 0.46 µg/mL). Eucomol's selective index for KKU-M156 (SI = 6.5, calculated as IC₅₀ HaCaT/IC₅₀ KKU-M156) is 1.6-fold higher than Loureirin B's SI of 4.1, indicating a wider therapeutic window against non-cancerous keratinocytes [1].
| Evidence Dimension | Cytotoxic potency and selectivity against cholangiocarcinoma (KKU-M156) vs. hepatocarcinoma (HepG2) cell lines |
|---|---|
| Target Compound Data | KKU-M156 IC₅₀ = 7.12 ± 0.56 µg/mL (SI = 6.5); HepG2 IC₅₀ = 25.76 ± 1.56 µg/mL (SI = 1.8); HaCaT IC₅₀ = 46.55 ± 0.88 µg/mL |
| Comparator Or Baseline | Loureirin B: KKU-M156 IC₅₀ = 21.26 ± 3.17 µg/mL (SI = 4.1); HepG2 IC₅₀ = 20.02 ± 0.46 µg/mL (SI = 4.3); HaCaT IC₅₀ = 86.12 ± 2.13 µg/mL |
| Quantified Difference | Eucomol is 3.0-fold more potent at KKU-M156 (p < 0.0001); KKU-M156/HepG2 selectivity ratio = 3.6 for eucomol vs. 0.94 for Loureirin B; SI advantage = 1.6-fold |
| Conditions | SRB antiproliferative assay; 48 h exposure; human KKU-M156 (cholangiocarcinoma), HepG2 (hepatocarcinoma), HaCaT (non-cancerous keratinocyte) cell lines; vincristine sulfate as positive control; data from same experimental batch |
Why This Matters
Researchers procuring compounds for cholangiocarcinoma-focused programs should prioritize eucomol over Loureirin B due to its 3-fold potency advantage and wider therapeutic window, as both compounds co-occur in D. cochinchinensis extracts and are often evaluated as interchangeable natural products.
- [1] Prommee N, Ongtanasup T, Jampa O, et al. Exploring in vitro anti-proliferative and anti-inflammatory activities of Prasachandaeng remedy, and its bioactive compounds. BMC Complementary Medicine and Therapies. 2022;22:217. Table 3. doi:10.1186/s12906-022-03689-z. PMID: 35953870. View Source
